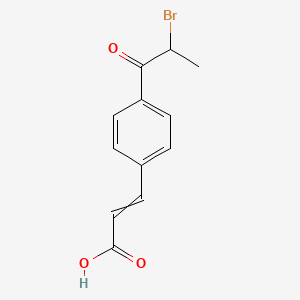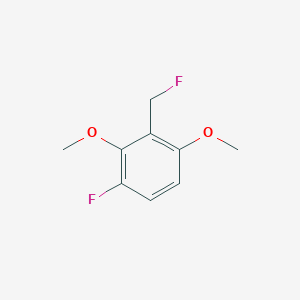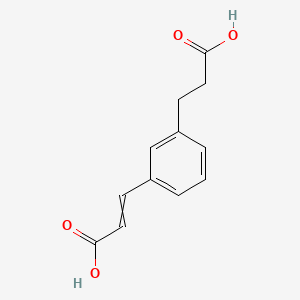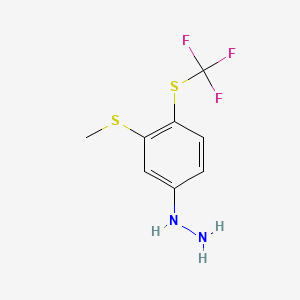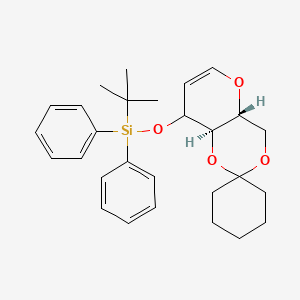
3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal: is a specialized chemical compound used primarily as a building block in the synthesis of oligosaccharides. This compound is notable for its protective groups, which facilitate selective reactions in complex synthetic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves the protection of hydroxyl groups on D-glucal. The process begins with the selective protection of the 3-OH group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. Subsequently, the 4,6-OH groups are protected using cyclohexanone and an acid catalyst to form the cyclohexylidene acetal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added sequentially, and the reaction mixture is monitored using techniques such as HPLC and NMR to ensure the desired product is formed .
化学反应分析
Types of Reactions: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups or the glucal backbone.
Substitution: Nucleophilic substitution reactions are common, where the protective groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce azide or thiol groups .
科学研究应用
Chemistry: In chemistry, 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is used as a building block for the synthesis of complex oligosaccharides. Its protective groups allow for selective reactions, making it valuable in the stepwise construction of carbohydrate molecules .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The synthesized oligosaccharides can be used as probes to investigate the binding affinities and specificities of lectins and other carbohydrate-binding proteins .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify the glucal backbone and introduce various functional groups makes it a versatile scaffold for drug development .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of glycosylated drugs and other bioactive molecules. Its role as a building block in oligosaccharide synthesis is crucial for the production of complex drug molecules .
作用机制
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the 3-OH position, preventing unwanted reactions at this site. The cyclohexylidene group similarly protects the 4,6-OH positions. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the desired positions on the glucal backbone .
相似化合物的比较
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar protective groups but different positions on the glucal molecule.
3,4,6-Tri-O-benzyl-D-glucal: Uses benzyl groups as protective groups instead of tert-butyldiphenylsilyl and cyclohexylidene.
Uniqueness: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is unique due to its combination of protective groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of complex oligosaccharides, where precise control over reaction sites is essential .
属性
分子式 |
C28H36O4Si |
|---|---|
分子量 |
464.7 g/mol |
IUPAC 名称 |
[(4aR,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C28H36O4Si/c1-27(2,3)33(22-13-7-4-8-14-22,23-15-9-5-10-16-23)32-24-17-20-29-25-21-30-28(31-26(24)25)18-11-6-12-19-28/h4-5,7-10,13-17,20,24-26H,6,11-12,18-19,21H2,1-3H3/t24?,25-,26+/m1/s1 |
InChI 键 |
KNJMNDGEMIBXDM-KBEVGPIXSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=CO[C@H]4[C@H]3OC5(CCCCC5)OC4 |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC5(CCCCC5)OC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
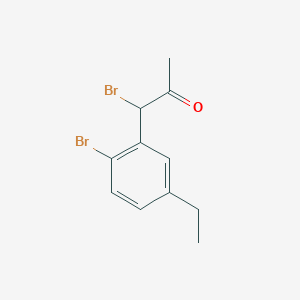
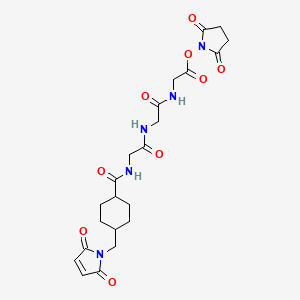
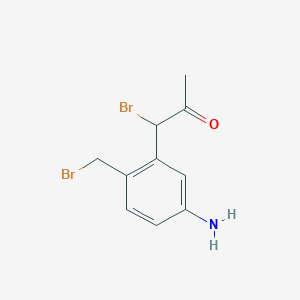
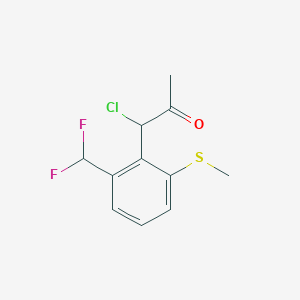
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)
